2-Bromopropionic acid
Overview
Description
2-Bromopropionic acid, also known as α-Bromopropionic acid, is an organic compound with the molecular formula C₃H₅BrO₂. It is a brominated derivative of propionic acid and is characterized by the presence of a bromine atom attached to the second carbon of the propionic acid chain. This compound is a clear, colorless to yellowish liquid at room temperature and is soluble in water, alcohol, ether, chloroform, and benzene .
Mechanism of Action
Target of Action
2-Bromopropionic acid is a small organic compound with the formula C3H5BrO2 . It is primarily used in organic synthesis
Mode of Action
It is known that brominated compounds like this compound can participate in elimination reactions . In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to a rearrangement of electrons that expels the bromine as a bromide ion .
Biochemical Pathways
It has been used in the degradation of polylactic acid (pla) to produce important chemical intermediates such as 2-bromopropionates and lactates . This process involves the use of hydrogen bromide (HBr) catalysis .
Result of Action
It is known that the compound can participate in elimination reactions, leading to the production of propene . This suggests that it could potentially affect cellular processes involving similar chemical reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of lactic acid and this compound in the degradation of PLA was found to depend on the reaction temperature
Biochemical Analysis
Biochemical Properties
2-Bromopropionic acid is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agents . It interacts with various enzymes and proteins during these processes .
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that brominated compounds can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
It is known that brominated compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that many compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that many compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropionic acid is typically synthesized through the bromination of propionic acid. The process involves adding propionic acid and phosphorus trichloride to a reaction kettle, maintaining the temperature at 80°C, and slowly adding bromine dropwise to the reaction solution. After the addition of bromine, the temperature is increased to 85°C, and then to 100°C once the bromine color disappears. The reaction takes about 2-3 hours, after which bromine and hydrobromic acid are recovered under reduced pressure. The final product is obtained by distillation under reduced pressure .
Industrial Production Methods: The industrial production of this compound follows a similar process to the laboratory synthesis but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the efficient recovery of bromine and hydrobromic acid, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropionic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propionic acid.
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound can undergo elimination to form propene.
Common Reagents and Conditions:
Hydroxide Ions: Used in substitution and elimination reactions.
Ethanol: Common solvent for elimination reactions.
Phosphorus Trichloride and Bromine: Used in the synthesis of this compound.
Major Products Formed:
Propionic Acid: Formed through substitution reactions.
Propene: Formed through elimination reactions.
Scientific Research Applications
2-Bromopropionic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Bromopropionic acid can be compared with other brominated carboxylic acids, such as:
3-Bromopropionic Acid: Similar in structure but with the bromine atom attached to the third carbon.
2-Bromo-2-methylpropionic Acid: Contains an additional methyl group, leading to different chemical properties and uses.
Uniqueness: The unique positioning of the bromine atom in this compound makes it particularly useful in specific synthetic applications, such as the preparation of RAFT agents and pharmaceutical intermediates .
Properties
IUPAC Name |
2-bromopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027233 | |
Record name | 2-Bromopropionic acid | |
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Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Bromopropanoic acid | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 2-Bromopropanoic acid | |
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CAS No. |
598-72-1 | |
Record name | 2-Bromopropionic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=598-72-1 | |
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Record name | 2-Bromopropionic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598721 | |
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Record name | 2-Bromopropanoic acid | |
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Record name | Propanoic acid, 2-bromo- | |
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Record name | 2-Bromopropionic acid | |
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Record name | 2-bromopropionic acid | |
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Record name | 2-BROMOPROPIONIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0XVY2DT6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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